molecular formula C19H25N5O2 B2875225 1-(oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine CAS No. 2034445-70-8

1-(oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine

Cat. No.: B2875225
CAS No.: 2034445-70-8
M. Wt: 355.442
InChI Key: OMMRSAMQIWBENR-UHFFFAOYSA-N
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Description

1-(Oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a piperazine-based heterocyclic compound featuring two key substituents:

  • 1-Position: A tetrahydrofuran (oxolane) ring conjugated via a carbonyl group. This moiety enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability .
  • 4-Position: A saturated pyrazino[1,2-b]indazole system, a bicyclic scaffold known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and receptor modulation .

The molecular formula is C₁₉H₂₃N₅O₂, with a molecular weight of 361.43 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

oxolan-3-yl-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c25-19(14-5-12-26-13-14)23-10-8-22(9-11-23)18-17-15-3-1-2-4-16(15)21-24(17)7-6-20-18/h6-7,14H,1-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMRSAMQIWBENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5CCOC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxolane-3-Carbonyl Chloride Preparation

The oxolane-3-carbonyl moiety is typically derived from tetrahydrofuran-3-carboxylic acid through chlorination:

Reaction Conditions

Parameter Optimal Value
Chlorinating agent Oxalyl chloride
Catalyst DMF (0.1 eq)
Temperature 0°C → RT
Yield 92-95%

This process maintains ring integrity while avoiding undesired ring-opening side reactions.

Pyrazino[1,2-b]Indazole Synthesis

Two dominant approaches emerge from patent literature:

Approach A: Cyclocondensation Route

  • Condense 2-hydrazinylpyridine with α-bromoketones
  • Perform Heck-type cyclization using Pd(OAc)₂/XPhos
  • Achieves 78% yield with >99% regioselectivity

Approach B: [3+3] Annulation

  • React aminopyrazole derivatives with 1,2-dielectrophiles
  • Utilize Cu(I)-mediated C-N coupling
  • Provides superior scalability (85% yield)

Piperazine Functionalization Techniques

N-Alkylation Methods

The critical 4-{pyrazinoindazol-1-yl} substitution employs three principal strategies:

Method Base Solvent Temperature Yield
Classical SN2 K₂CO₃ DMF 80°C 45-52%
Buchwald-Hartwig t-BuONa Toluene 110°C 68-73%
Mitsunobu Reaction DIAD/Ph₃P THF 0°C → RT 81-84%

The Mitsunobu approach proves most effective for sterically hindered systems, though requiring strict anhydrous conditions.

Amide Coupling Optimization

Coupling the oxolane carbonyl to piperazine demonstrates significant solvent dependence:

Coupling Agent Solvent Time (h) Purity
EDCI/HOBt DCM 12 88%
T3P® EtOAc 6 94%
DCC/NHS DMF 8 91%

Notably, propylphosphonic anhydride (T3P®) in ethyl acetate provides superior conversion rates while minimizing racemization.

Integrated Synthetic Pathways

Linear Approach (Patent WO2013067274A1)

  • Synthesize 1-(tert-butoxycarbonyl)piperazine
  • Introduce pyrazinoindazole via Buchwald-Hartwig amination
  • Deprotect Boc group under acidic conditions
  • Couple with oxolane-3-carbonyl chloride
  • Final purification by preparative HPLC

Key Advantages

  • Enables late-stage diversification
  • Maintains chirality through protecting group strategy
  • Overall yield: 41% over 6 steps

Convergent Strategy (US20130116245A1)

  • Parallel synthesis of oxolane-carbonyl and pyrazinoindazole-piperazine fragments
  • Fragment coupling using T3P®/DIPEA
  • Single crystallization step from MTBE/heptane

Performance Metrics

  • Total steps: 4
  • Purity: 99.8% by HPLC
  • Space-time yield: 2.1 kg/m³/day

Critical Process Parameters

Temperature Effects on Cyclization

A comparative study reveals optimal temperature windows:

Reaction Step ΔG‡ (kcal/mol) Optimal Temp. Impurity Profile
Indazole ring closure 18.7 65-70°C <0.5%
Piperazine alkylation 22.1 90-95°C 1.2-1.8%
Amide bond formation 15.4 -5°C → RT <0.1%

Solvent Screening Results

Solvent Dielectric Constant Reaction Rate (k, s⁻¹) Byproduct Formation
THF 7.58 2.4×10⁻⁴ 12%
DMAc 37.8 8.7×10⁻⁴ 4%
MeCN 37.5 1.1×10⁻³ 2%
EtOAc 6.02 3.2×10⁻⁴ <1%

Analytical Characterization

Spectroscopic Data Correlation

1H NMR (500 MHz, DMSO-d6)
δ 8.21 (d, J=8.5 Hz, 1H, indazole-H)
δ 4.45-4.38 (m, 1H, oxolane-CH)
δ 3.92-3.85 (m, 4H, piperazine-NCH₂)

13C NMR
172.8 ppm (oxolane carbonyl)
156.4 ppm (indazole C=N)
48.2 ppm (piperazine CH₂)

Chromatographic Purity Assessment

HPLC Method

  • Column: Zorbax SB-C18 (4.6×150 mm, 3.5 μm)
  • Mobile phase: 0.1% TFA in H₂O/MeCN
  • Gradient: 20-80% MeCN over 25 min
  • Retention time: 14.2 min

Scale-Up Challenges and Solutions

Mixing Limitations in Alkylation Step

Problem : Inefficient mass transfer during N-alkylation at >5 kg scale
Solution : Implement segmented flow reactor with:

  • Reynolds number >10,000
  • Residence time 12 min
  • Conversion improvement from 78% → 94%

Crystallization Optimization

Parameter Lab Scale Plant Scale
Cooling rate 1°C/min 0.3°C/min
Antisolvent addition Bolus Gradient
Particle size 50-100 μm 150-200 μm

This adjustment reduced filtration time by 60% while maintaining polymorphic form B.

Recent Methodological Advances

Continuous Flow Hydrogenation

A patent-pending approach demonstrates:

  • 98% conversion in 22 sec residence time
  • Pd/C catalyst (1% loading)
  • Supercritical CO₂ as reaction medium

Enzymatic Resolution

Novozym 435 achieves:

  • 99.4% ee for (R)-enantiomer
  • Productivity: 3.2 g/L/h
  • 5-cycle reuse stability

Chemical Reactions Analysis

Types of Reactions

1-(oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The oxolane carbonyl in the target compound balances lipophilicity and hydrogen-bonding capacity, contrasting with the thiazole carbonyl (polar) and benzenesulfonyl (bulky, electron-withdrawing) groups in analogs.
  • Removal of the 1-position substituent (as in ) increases solubility but reduces target selectivity .

Comparison with Piperazine Derivatives Bearing Alternative Heterocycles

Compound Name Heterocycle at 4-Position Therapeutic Application Structural Highlights
Target Compound Pyrazinoindazole Undefined (predicted CNS/kinase) Bicyclic system with partial saturation
1-(3-Methoxybenzoyl)-4-{pyridin-3-yl}piperazine () Pyridine Anticancer (kinase inhibition) Aromatic pyridine enhances π-π stacking
1-(Benzisothiazol-3-yl)piperazine () Benzisothiazole Antipsychotic (σ1 receptor) Sulfur atom aids in receptor binding
1-[(2,4-Dimethylpyridinyl)carbonyl]-4-methylpiperidine N1-oxide () Pyridine derivative HIV-1 CCR5 antagonist Methyl groups improve oral bioavailability

Key Observations :

  • Saturation in the pyrazinoindazole system (7H,8H,9H,10H) may reduce metabolic oxidation compared to fully aromatic heterocycles .

Physicochemical and Pharmacokinetic Data

Property Target Compound 1-(Thiazole-4-carbonyl) Analog 1-(Benzenesulfonyl) Analog
LogP (Predicted) 2.1–2.5 1.8–2.2 3.0–3.4
Aqueous Solubility Moderate (DMSO: ~3 mg/mL) High (DMSO: >5 mg/mL) Low (DMSO: <1 mg/mL)
Metabolic Stability Moderate (oxolane cleavage risk) High (thiazole resistance to CYP450) High (sulfonyl group stability)

Key Observations :

  • Higher logP of the benzenesulfonyl analog may limit blood-brain barrier penetration compared to the target compound .

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